3,5-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, one with two methyl groups at the 3 and 5 positions and the other with a methyl group at the 4 position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Aromatic Substitution: The introduction of the 3,5-dimethylphenyl and 4-methylphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids to facilitate the substitution process.
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol, typically under acidic conditions, to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts like Lewis acids (e.g., AlCl3) are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3,5-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may impart specific pharmacological properties, making it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenyl isocyanate: This compound shares the 3,5-dimethylphenyl group but differs in its functional group, which is an isocyanate instead of an oxazole.
4-Methylphenyl isocyanate: Similar to the 4-methylphenyl group in the target compound but with an isocyanate functional group.
3,5-Dimethylphenyl 4-methylphenyl sulfide: This compound has a similar aromatic substitution pattern but features a sulfide linkage instead of an oxazole ring.
Uniqueness
3,5-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to its combination of an oxazole ring with two distinct aromatic groups. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the oxazole ring also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-12-4-6-15(7-5-12)18-11-17(20-23-18)19(21)22-16-9-13(2)8-14(3)10-16/h4-11H,1-3H3 |
InChI Key |
OYBYKMKASSPMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.